N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
Description
This compound belongs to a class of chiral phosphapentacyclic amines with a complex polycyclic framework. Its structure features a pentacyclic scaffold incorporating two oxygen atoms (12,14-dioxa) and a phosphorus atom (13-phospha), substituted with enantiomeric (1R)- and (1S)-phenylethyl groups.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-8,13-16,21-26H,9-12,17-20H2,1-2H3/t25-,26+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFFWGDLHSFEDX-WMPKNSHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Analogues
The compound shares its pentacyclic dioxaphosphapentacyclo framework with derivatives such as N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS: 1322779-96-3). Key differences include:
- Substituents : The target compound has phenyl groups, while the methoxy-substituted analog includes 4-methoxyphenyl moieties.
- Molecular Weight : The methoxy analog has a molecular weight of 599.7 g/mol , whereas the target compound’s phenyl groups reduce steric bulk but may alter solubility .
Functional Group Comparisons
- Chiral Centers : Both compounds exhibit enantiomeric phenylethyl substituents, critical for stereoselective interactions.
- Phosphorus Environment : The 13-phospha group in the pentacyclic core likely influences electronic properties and ligand behavior.
Mechanistic Similarities
Studies on structurally similar compounds (e.g., oleanolic acid derivatives) demonstrate that minor structural variations (e.g., substituent polarity) significantly impact mechanisms of action (MOAs). For example, compounds with shared scaffolds often bind similar protein targets, as shown in large-scale docking analyses .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
Table 2: Mechanistic Predictions Based on Structural Similarity
Key Insights from Literature
- Structural Determinants of MOA : Park et al. (2023) emphasize that scaffold similarity correlates with shared MOAs, even with substituent differences. This principle supports hypothesizing analogous biological roles for the target compound and its methoxy-substituted relative .
- Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced crystallographic tools (e.g., SHELX suite) for structural validation, as seen in related studies .
- Pharmacological Theory : Bioactive compounds with rigid polycyclic frameworks often exhibit multitarget effects, aligning with the pharmacological theory of food-derived bioactive agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
